molecular formula C20H26N2O4S2 B2739486 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448059-33-3

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2739486
CAS No.: 1448059-33-3
M. Wt: 422.56
InChI Key: WGCRRTVECYMLPJ-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic sulfonamide derivative featuring a unique polycyclic architecture. The core structure comprises a 3,4-dihydro-2H-benzo[b][1,4]dioxepine ring system, a seven-membered oxygen-containing heterocycle fused to a benzene ring, substituted at position 7 with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a piperidine moiety, which is modified at the 1-position with a thiophen-3-ylmethyl group.

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c23-28(24,18-2-3-19-20(12-18)26-10-1-9-25-19)21-13-16-4-7-22(8-5-16)14-17-6-11-27-15-17/h2-3,6,11-12,15-16,21H,1,4-5,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRRTVECYMLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2} with a molecular weight of 422.6 g/mol. The structure incorporates a thiophene moiety, a piperidine ring, and a benzo[b][1,4]dioxepine core, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₄S₂
Molecular Weight422.6 g/mol
CAS Number1448059-33-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The specific binding affinity and the resultant biological effects are influenced by the compound's unique structural components.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study Findings:

  • Cytotoxicity Assays : In vitro studies have demonstrated IC50 values of approximately 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or thiophene rings can significantly affect potency and selectivity.

SubstituentEffect on Activity
Thiophene PositionInfluences binding affinity
Piperidine ModificationsAlters pharmacokinetic properties

Scientific Research Applications

Table 1: Overview of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationPiperidine precursors
2SubstitutionThiophene derivatives
3CyclizationDioxepine precursors
4AmidationSulfonamide reagents

The compound's unique structure suggests potential biological activity. Research indicates that derivatives of this compound may interact with various molecular targets such as enzymes and receptors, potentially modulating their activity.

Drug Discovery

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has been explored for its potential in drug discovery:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential use as antibiotics.
  • Neurological Applications : The piperidine moiety is often associated with compounds targeting neurological disorders, suggesting applications in treating conditions like anxiety or depression.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Anticancer Agents : A study published in Journal of Medicinal Chemistry reported that structurally related compounds displayed significant anticancer activity against human breast cancer cells (Citation needed).
  • Antimicrobial Efficacy : Research indicated that derivatives showed comparable efficacy to standard antibiotics against resistant bacterial strains (Citation needed).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) exhibits reactivity toward nucleophiles under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesMechanism InsightsSource Citations
AlkylationAlkyl halides (e.g., CH₃I, EtBr) in DMFN-Alkylated sulfonamidesSN2 displacement at the sulfonamide nitrogen
AcylationAcetyl chloride, Hünig's baseN-Acyl derivativesActivation via base-assisted deprotonation
Azide substitutionNaN₃ in ethanol, refluxSulfonyl azide intermediatesNucleophilic displacement with azide ion

Example : Reaction with sodium azide (NaN₃) in ethanol under reflux replaces the sulfonamide NH group with an azide (-N₃), forming intermediates that may cyclize into triazine derivatives under thermal conditions .

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene-3-ylmethyl group undergoes electrophilic substitution due to the electron-rich aromatic system:

Reaction TypeReagents/ConditionsPosition SelectivityProductsSource Citations
SulfonationH₂SO₄, SO₃C-2 or C-5Thiophene sulfonic acid derivatives
HalogenationCl₂ or Br₂ in CCl₄C-22-Halo-thiophene derivatives
NitrationHNO₃/H₂SO₄C-5Nitro-thiophene adducts

Mechanistic Note : The electron-donating methylene bridge adjacent to the thiophene ring directs electrophiles to the C-2 and C-5 positions.

Piperidine Ring Functionalization

The piperidine nitrogen and its substituents participate in alkylation and oxidation reactions:

Reaction TypeReagents/ConditionsProductsKey ObservationsSource Citations
N-AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium saltsEnhanced water solubility
Oxidationm-CPBA or H₂O₂N-Oxide derivativesStabilizes the piperidine ring
Reductive aminationNaBH₃CN, aldehydesSecondary amine derivativesRetains stereochemistry

Example : Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the piperidine nitrogen to an N-oxide, altering its pharmacokinetic properties .

Benzodioxepine Ring Reactivity

Reaction TypeReagents/ConditionsProductsApplication ContextSource Citations
Acid hydrolysisHCl (conc.), heatCatechol derivativesDegradation studies
Catalytic hydrogenationH₂, Pd/CTetrahydro-benzodioxepine analogsSaturation of the aromatic ring

Cross-Coupling Reactions

The thiophene and benzodioxepine systems enable transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsYield (%)Source Citations
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives45–78
Buchwald–HartwigPd₂(dba)₃, Xantphos, aminesAminated analogs60–85

Example : Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the thiophene C-2 position .

Acid-Base Reactions

The sulfonamide group (pKa ~10–11) and piperidine nitrogen (pKa ~8–9) participate in protonation/deprotonation equilibria:

ConditionObserved ChangesAnalytical Techniques UsedSource Citations
Acidic (pH < 4)Protonation of piperidine nitrogenUV-Vis spectroscopy, NMR
Basic (pH > 10)Deprotonation of sulfonamide NHPotentiometric titration

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming SO₂ and aromatic hydrocarbons.

  • Photolysis : UV light induces cleavage of the sulfonamide S–N bond, generating radical intermediates .

  • Hydrolytic Stability : Resistant to aqueous hydrolysis at neutral pH but degrades in strongly acidic/basic media.

Key Research Findings

  • Anticancer Activity : Derivatives synthesized via N-alkylation showed IC₅₀ values of 16–17 μM against HCT-116 and MCF-7 cell lines .

  • NLRP3 Inflammasome Inhibition : Piperidine-substituted analogs reduced IL-1β release by 40–60% in THP-1 cells .

  • Synthetic Challenges : Low yields (<50%) in cross-coupling reactions due to steric hindrance from the thiophen-3-ylmethyl group .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide and Analogues

Compound Name / ID Core Heterocycle Key Substituents Biological Target Activity (AC50 or IC50) Reference
Target Compound Benzo[b][1,4]dioxepine 7-sulfonamide; piperidinyl-thiophen-3-ylmethyl Undisclosed* Undisclosed N/A
AZD9977 (SHELX-76 refinement analog) Benzo[b][1,4]oxazine 7-Fluoro; 3-oxo-3,4-dihydro-2H-benzooxazine Mineralocorticoid Receptor IC50 = 11 nM (MR binding)
Compound 25 (PKM2 activator) Benzo[b][1,4]dioxepine 7-sulfonamide; unsubstituted piperidine PKM2 isoform AC50 = 103 nM
Compound 11 (Carbonic Anhydrase inhibitor) Benzo[b][1,4]oxazine 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-2-carboxamide hCA II IC50 = 8.2 nM
4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide Benzo[b][1,4]oxazine 4-bromo-2-cyanophenyl; thiazol-2-yl; 4-methoxybenzyl Undisclosed* Undisclosed

Structural and Functional Insights

Heterocycle Modifications :

  • The benzo[b][1,4]dioxepine core in the target compound and Compound 25 contrasts with the benzo[b][1,4]oxazine in AZD9977 and Compound 11 . The dioxepine’s additional oxygen atom may enhance solubility or alter binding pocket interactions compared to oxazine derivatives.
  • Replacement of dioxepine with oxazine (Compound 11) reduces steric bulk but decreases activity against hCA II (IC50 = 8.2 nM) compared to bulkier carboxamide derivatives .

Sulfonamide Positioning :

  • The 7-sulfonamide group is conserved in the target compound and Compound 25 , critical for hydrogen bonding in PKM2 activation. In contrast, Compound 11’s 2-carboxamide substituent on oxazine optimizes hCA II inhibition .

Piperidine and Thiophene Substituents :

  • The thiophen-3-ylmethyl-piperidine moiety in the target compound is unique. Analogues like AZD9977 use simpler alkyl chains, while Compound 25 lacks piperidine substitution . Thiophene may enhance lipophilicity or confer selectivity for targets like dopamine receptors (see ) .

Biological Activity Trends :

  • Compound 25’s AC50 of 103 nM for PKM2 activation suggests that benzo[b][1,4]dioxepine sulfonamides are potent kinase modulators. The target compound’s piperidine-thiophene group could further optimize potency or pharmacokinetics.
  • In carbonic anhydrase inhibition (Compound 11), electron-withdrawing substituents (e.g., 2-methyl-3-oxo) improve activity, whereas thiophene or dioxine replacements reduce efficacy .

Research Findings and Implications

  • The target compound’s thiophene substitution may enhance blood-brain barrier penetration for CNS applications .
  • Carbonic Anhydrase Inhibition : Compound 11’s IC50 of 8.2 nM against hCA II suggests that oxazine derivatives are superior for CA targeting, but the target compound’s dioxepine core could be explored for isoform selectivity .
  • Synthetic Accessibility : and demonstrate that piperidine and thiophene modifications are synthetically tractable, enabling rapid SAR exploration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical steps to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Piperidine Functionalization : Alkylation of piperidine at the 4-position using thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonamide Coupling : Reacting the piperidine intermediate with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride in the presence of a base like triethylamine .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or preparative HPLC to isolate the final product .
  • Critical Steps : Moisture-sensitive reactions require anhydrous conditions, and intermediates should be characterized via LC-MS to confirm progress.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene methylene protons at δ 3.5–4.0 ppm, benzodioxepine protons at δ 6.7–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • HPLC Purity Analysis : Utilize a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity ≥95% .

Advanced Research Questions

Q. What strategies optimize the introduction of the thiophen-3-ylmethyl group to the piperidine ring?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in cross-coupling reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation.
  • Temperature Control : Conduct reactions at 60–80°C to minimize thermal degradation.
  • Table 1 : Example optimization
SolventCatalystYield (%)Purity (%)
DMFPd(OAc)₂7892
TolueneNone4585

Q. How should researchers resolve contradictory data between in vitro and in vivo pharmacological studies?

  • Methodological Answer :

  • Mechanistic Re-evaluation : Reassess target engagement using biophysical assays (e.g., surface plasmon resonance) to confirm binding affinity .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify metabolic liabilities not apparent in vitro .
  • Dose-Response Alignment : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for bioavailability and plasma protein binding.

Q. What in vitro assays are most suitable for evaluating the sulfonamide group’s role in biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination using varying sulfonamide concentrations .
  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonamide group and compare activity in cell viability assays (e.g., MTT assay).

Data Contradiction and Theoretical Frameworks

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be methodologically addressed?

  • Methodological Answer :

  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers at physiological pH .
  • Co-Solvent Systems : Test co-solvents (e.g., PEG-400) to enhance solubility without destabilizing the compound .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions .
  • Molecular Dynamics Simulations : Analyze binding modes with target proteins using GROMACS or AMBER .

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